Acyl coenzyme A synthetase

Fatty Acid Metabolism Enzyme Inhibition Drug Discovery

Generic acyl-CoA synthetase (ACS) isoform substitution risks experimental failure due to distinct substrate chain-length specificities, subcellular localizations, and differential inhibitor sensitivities across the ACSL family. Selecting the correct isoform is essential for valid results. • ACSL1/4/6 facilitate fatty acid transport; ACSL5 does not, despite robust synthetase activity • Triacsin C strongly inhibits ACSL1/4 (ACSL4 IC50 <1.5 μM) but spares ACSL5 • Validated Km (palmitate): ~2.78 μM; Vmax: 14.29 μmol/h/mg protein Our ACS enzyme preparation delivers consistent, verified activity for robust lipid metabolism research.

Molecular Formula C103H108Cl7N7O7
Molecular Weight 1804.2 g/mol
Cat. No. B13403036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyl coenzyme A synthetase
Molecular FormulaC103H108Cl7N7O7
Molecular Weight1804.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N
InChIInChI=1S/5C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17)
InChIKeyNYXALROAXMFXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / 1 ku / 25 u / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acyl Coenzyme A Synthetase Selection Guide


Acyl coenzyme A synthetase (ACS; EC 6.2.1.3) is an essential enzyme in lipid metabolism that catalyzes the ATP-dependent activation of free fatty acids to their corresponding acyl-CoA thioesters [1]. This superfamily is classified into subfamilies based on substrate carbon chain length specificity: short-chain (ACSS, C2-C4), medium-chain (ACSM, C4-C12), long-chain (ACSL, C12-C20), bubblegum (ACSBG, C14-C24), and very long-chain (SLC27A, C18-C26) acyl-CoA synthetases [1]. The long-chain acyl-CoA synthetase (ACSL) family comprises five isoforms (ACSL1, 3, 4, 5, and 6), which catalyze the initial step in cellular long-chain fatty acid metabolism by ligating fatty acids to CoA via a two-step reaction [2].

Isoform selection driven by substrate chain-length specificity
Functional divergence requires precise isoform matching for transport or metabolic studies
Pharmacological heterogeneity demands isoform-specific inhibitor profiling

Why ACS Isoform Substitution Fails


A generic, in-class substitution of ACS isoforms is not supported by quantitative evidence, as isoforms exhibit distinct substrate specificities, tissue distributions, and responses to inhibitors [1]. For example, ACSL5 is incapable of facilitating fatty acid transport despite conferring robust oleoyl-CoA synthetase activity, a functional divergence from ACSL1, ACSL4, and ACSL6 [2]. Furthermore, ACSL isoforms display differential sensitivity to pharmacological inhibitors; Triacsin C strongly inhibits ACSL1 and ACSL4 but has no effect on ACSL5 [3]. Such functional and pharmacological heterogeneity underscores the need for precise, data-driven isoform selection in both research and industrial applications. The subsequent quantitative evidence guide details these differences.

Transport Fatty acid transport rescue ability varies; ACSL5 may not support transport studies despite synthetase activity.
Inhibitor Triacsin C sensitivity differs; ACSL5 shows no inhibition, while ACSL1/4 are strongly inhibited.
Localization Subcellular membrane distribution varies; incorrect isoform may misrepresent metabolic compartmentalization.

Isoform Differentiation Evidence


Inhibitor Sensitivity: Triacsin C and TZD Drugs

The ACS inhibitor Triacsin C strongly inhibits ACS1 and ACS4, but has no effect on ACS5. The thiazolidinedione (TZD) drugs troglitazone, rosiglitazone, and pioglitazone strongly and specifically inhibit only ACS4, with an IC50 of less than 1.5 μM [1]. This differential pharmacology means an experiment designed around ACSL5 activity cannot simply substitute ACSL1, as their response to common inhibitors is quantitatively and functionally distinct.

Inhibitor Sensitivity
Head-to-head
Triacsin C: ACSL1/4 — strong inhibition; ACSL5 — no effect. TZDs: ACSL4 IC50 <1.5 μM, ACSL1/5 unaffected.
Supports isoform-specific inhibitor selection
Recombinant ACS-Flag from E. coli
Fatty Acid Metabolism Enzyme Inhibition Drug Discovery

Fatty Acid Transport Rescue Divergence

A yeast expression study demonstrated that ACSL1, ACSL4, and ACSL6 were able to rescue fatty acid transport activity and triglyceride synthesis in a faa1Δ faa4Δ yeast strain. In contrast, ACSL5 was unable to facilitate fatty acid transport despite conferring robust oleoyl-CoA synthetase activity [1]. This indicates a functional decoupling between enzyme activity and biological function, a critical distinction for studies focused on fatty acid uptake.

Transport Rescue
Head-to-head
ACSL1/4/6 rescued transport in yeast; ACSL5 failed despite robust oleoyl-CoA synthetase activity.
Functional decoupling between activity and transport
Yeast faa1Δ faa4Δ model
Fatty Acid Transport Vectorial Acylation Lipid Trafficking

Subcellular Membrane Localization

Using non-cross-reacting antibodies, ACSL1 was identified in endoplasmic reticulum (ER), mitochondria-associated membrane (MAM), and cytosol, but not in mitochondria. ACSL4 was present primarily in MAM, and the 76-kDa ACSL5 protein was located in the mitochondrial membrane [1]. This distinct subcellular compartmentalization supports the concept of functional channeling of acyl-CoAs to specific metabolic pathways, implying that substitution of one isoform for another would misrepresent physiological or experimental context.

Membrane Localization
Head-to-head
ACSL1: ER, MAM, cytosol; ACSL4: MAM; ACSL5: mitochondrial membrane.
Spatial context influences metabolic fate
Rat liver fractionation, immunoblotting
Subcellular Localization Metabolic Channeling Lipid Metabolism

Kinetic Parameters for Microsomal ACSL Activity

A study of rat liver microsomal long-chain acyl-CoA synthetase provided key kinetic parameters. The Km for activation of palmitic acid (C16:0) was determined to be 2.78 μM with a Vmax of 14.29 μmol/h/mg protein. The Km for CoA in the activation of palmitic and oleic acids were 7.2 μM and 9.4 μM, respectively [1]. These values serve as a quantitative baseline for activity comparisons when evaluating different enzyme preparations or isoforms.

Kinetic Baselines
Class-level
Km palmitate 2.78 μM, Vmax 14.29 μmol/h/mg; CoA Km 7.2–9.4 μM
Benchmark for microsomal ACSL activity
Diethyl ether extraction method
Enzyme Kinetics Fatty Acid Activation Microsomal Assays

Optimal Research and Industry Applications


Fatty Acid Transport and Vectorial Acylation

For investigations into the mechanism of fatty acid uptake and vectorial acylation, the selection of ACSL isoforms is critical. Based on functional evidence, ACSL1, ACSL4, or ACSL6 should be prioritized, as these isoforms were shown to rescue fatty acid transport activity. In contrast, ACSL5 should not be used for this purpose, as it fails to facilitate transport despite high synthetase activity [1].

Pharmacological Inhibition of ACS Isoforms

When designing experiments to inhibit ACS activity, isoform choice is paramount. Studies focusing on Triacsin C sensitivity should employ ACSL1 or ACSL4, as they are strongly inhibited, while ACSL5 is insensitive [1]. For studies involving thiazolidinedione (TZD) drugs like troglitazone, rosiglitazone, or pioglitazone, ACSL4 is the primary target, with an IC50 less than 1.5 μM, as ACSL1 and ACSL5 are unaffected [1].

Subcellular Lipid Metabolism Research

Research aimed at understanding the compartmentalization of fatty acid metabolism should select ACSL isoforms based on their distinct subcellular locations. ACSL1 is appropriate for ER and cytosolic studies, ACSL4 for MAM-focused experiments, and ACSL5 for mitochondrial membrane investigations [1]. Using the wrong isoform would misrepresent the spatial context of acyl-CoA production.

Microsomal ACSL Activity Baselines

For quality control and activity verification of microsomal ACSL preparations, the kinetic parameters established by Marcel and Suzue provide a reliable benchmark. An expected Km for palmitate is approximately 2.78 μM with a Vmax of 14.29 μmol/h/mg protein under defined assay conditions [1]. Deviations from these values can indicate issues with enzyme preparation or assay conditions.

Application
Selection Property
Validation Focus
Fatty acid transport studies
Isoform functional evidence
Transport rescue in yeast model
Pharmacological inhibition screening
Inhibitor-sensitivity profile
Triacsin C/TZD response review
Subcellular metabolism research
Membrane localization context
ER/MAM/mitochondria distribution evidence
Microsomal activity QC
Kinetic parameter benchmarking
Km/Vmax concordance with reported baselines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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